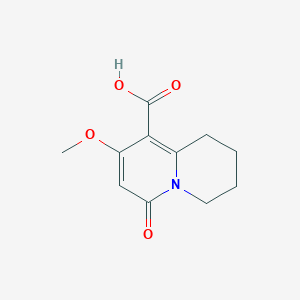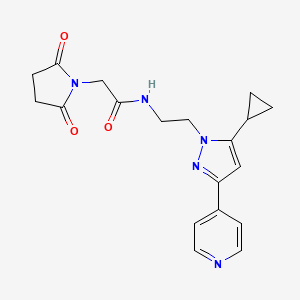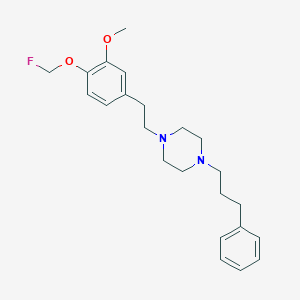![molecular formula C16H15N5OS B2598780 N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide CAS No. 924824-54-4](/img/structure/B2598780.png)
N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, such as N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide, can be approached in eco-friendly ways . These methods often involve the use of water as a solvent, moderate conditions, non-toxic reagents, easy extractions, and low cost . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications
Protein Interaction Studies
- Nucleophilic Side Chains of Proteins : A study by Llamas et al. (1986) discussed the use of N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound similar to N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide, as a reagent for nucleophilic side chains of proteins. The research focused on its interaction with imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions, highlighting its potential as a spectrophotometric probe in protein studies (Llamas et al., 1986).
Antimicrobial and Antifungal Applications
- Anti-Helicobacter pylori Agents : A 2002 study by Carcanague et al. found that derivatives of a similar structure displayed potent activities against Helicobacter pylori, including strains resistant to other treatments. This suggests potential applications in treating gastric pathogens (Carcanague et al., 2002).
- Antifungal Activity : Research by Łukowska-Chojnacka et al. (2016) on tetrazole derivatives, similar in structure to this compound, showed significant antifungal activity against various strains, including Candida albicans (Łukowska-Chojnacka et al., 2016).
Anticancer Research
- Anticancer Activity : A study by El Rayes et al. (2019) on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, structurally related to this compound, revealed potential anticancer properties. These compounds showed significant antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (El Rayes et al., 2019).
Aroma Production in Wine
- Aroma Production in Wine : A 2002 study by Marchand et al. demonstrated the role of N-(2-sulfanylethyl)-2-oxopropanamide, a compound related to this compound, in the formation of 2-acetylthiazole from methylglyoxal and cysteine, contributing to aroma production in wine (Marchand et al., 2002).
Crystal Structure Studies
- Crystal Structure Analysis : The crystal structure of derivatives of this compound, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, has been studied. These studies provide insights into the molecular configurations and interactions of these compounds, which are essential for understanding their pharmacological properties (Xiao-Qing Cai et al., 2009).
Mechanism of Action
Safety and Hazards
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .
Future Directions
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . These methods often involve the use of water as a solvent, moderate conditions, non-toxic reagents, easy extractions, and low cost . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .
Properties
IUPAC Name |
N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-12(15(22)17-13-8-4-2-5-9-13)23-16-18-19-20-21(16)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNKRHZDXVDIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2598697.png)

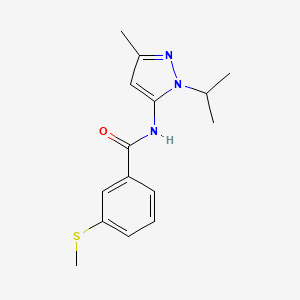
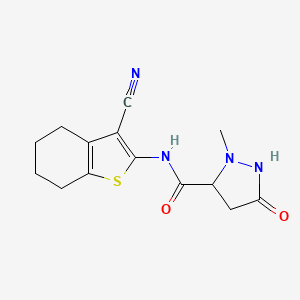
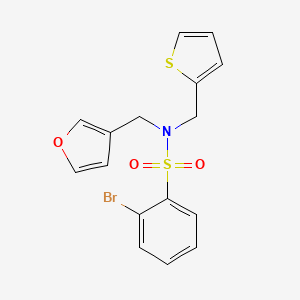

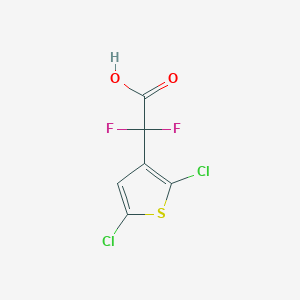
![N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2598712.png)
![1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2598714.png)
